

A Comparative Analysis of Elabela/Toddler (ELA-32) Across Vertebrate Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Elabela/Toddler (ELA-32), a crucial peptide hormone, across various vertebrate species. ELA, and its most studied isoform ELA-32, is an endogenous ligand for the apelin receptor (APJ), playing a vital role in cardiovascular development and function, fluid homeostasis, and other physiological processes. This document summarizes key performance data, details experimental methodologies for its study, and visualizes its signaling pathways to support further research and therapeutic development.

Quantitative Data Summary

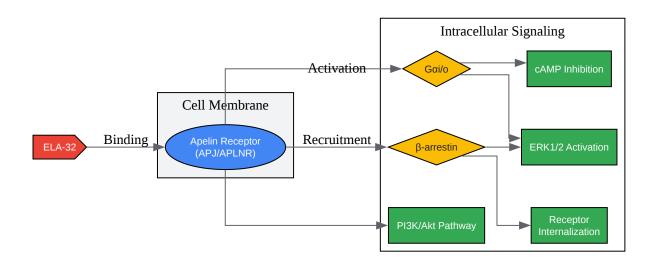
The following tables present a compilation of quantitative data on the binding affinity, potency, and expression of ELA-32 and its orthologs in different species. These values have been extracted from various studies and should be interpreted in the context of the specific experimental conditions detailed in the original publications.

Table 1: Binding Affinity of ELA Isoforms to the Apelin Receptor

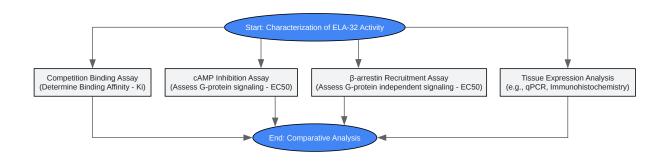
Species	Receptor Source	Ligand	Binding Affinity (pKi ± SEM)	Reference
Human	Left Ventricle Homogenate	ELA-32	9.59 ± 0.08	[1]
Human	Left Ventricle Homogenate	ELA-21	8.52 ± 0.11	[1]
Human	Left Ventricle Homogenate	ELA-11	7.85 ± 0.05	[1]
Human	CHO-K1 cells expressing human APJ	ELA-14	9.35 ± 0.02	[1]

Table 2: Potency (EC50/pD2) of ELA-32 in Functional Assays

Species	Functional Assay	Cell Line	Potency (pD2 ± SEM or EC50)	Reference
Human	cAMP Inhibition	HEK293	pD2: ~8.0 - 9.0	[1]
Human	β-arrestin Recruitment	HEK293	pD2: ~8.5 - 9.5	[1]
Chicken	Gi-cAMP Signaling	HEK293	EC50: 0.25 nM	[2]
Chicken	MAPK/ERK Signaling	HEK293	EC50: 0.33 nM	[2]
Red-eared Slider (Turtle)	Gi-cAMP Signaling	HEK293	EC50: 0.16 nM	[2]
Zebrafish	Gi-cAMP Signaling (APLNR2a)	HEK293	EC50: 0.11 nM	[2]
Zebrafish	Gi-cAMP Signaling (APLNR2b)	HEK293	EC50: 0.13 nM	[2]


Table 3: Comparative Tissue Expression of Elabela (APELA) mRNA

Species	High Expression Tissues	Moderate/Low Expression Tissues	Reference
Human	Kidney, Prostate, Embryonic Stem Cells	Heart, Lung, Blood Vessels	[3][4]
Rat	Kidney	Brain (supraoptic and paraventricular nuclei)	[2]
Chicken	Liver, Kidney, Pancreas	Brain, Heart	[5]
Zebrafish	Testes	Brain, Heart, Intestine	[2]


Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway of ELA-32 and a typical experimental workflow for its characterization.

Click to download full resolution via product page

Caption: ELA-32 signaling through the apelin receptor.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Elabela/Toddler Is an Endogenous Agonist of the Apelin APJ Receptor in the Adult Cardiovascular System, and Exogenous Administration of the Peptide Compensates for the Downregulation of Its Expression in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the Apelin/Elabela Receptors (APLNR) in Chickens, Turtles, and Zebrafish: Identification of a Novel Apelin-Specific Receptor in Teleosts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Apelinergic System: Apelin, ELABELA, and APJ Action on Cell Apoptosis: Anti-Apoptotic or Pro-Apoptotic Effect? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Advances in the study of ELABELA in renal physiological functions and related diseases [frontiersin.org]
- 5. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [A Comparative Analysis of Elabela/Toddler (ELA-32)
 Across Vertebrate Species]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15569520#comparative-analysis-of-ela-32-in-different-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com